5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol
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Overview
Description
5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol is a chemical compound with a molecular formula of C11H17NO3. This compound is known for its unique structure, which includes an aminomethyl group, a hydroxypropyl group, and a methoxyphenol group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and 3-chloropropanol.
Reaction with Aminomethylating Agent: The 2-methoxyphenol undergoes a reaction with an aminomethylating agent, such as formaldehyde and ammonium chloride, to introduce the aminomethyl group.
Hydroxypropylation: The resulting intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reactions, and the process conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aminomethyl derivatives.
Scientific Research Applications
5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: A similar compound with an aminomethyl group and a hydroxy group.
5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Another compound with similar functional groups but a different core structure.
Uniqueness
5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-15-11-3-2-8(5-10(11)14)4-9(6-12)7-13/h2-3,5,9,13-14H,4,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNWAUAUJJDMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CN)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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